tert-Butyl (R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Formation of the oxoimidazolidinyl group: This can be done through the reaction of the pyrrolidine derivative with an appropriate imidazolidinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the pyrrolidine ring or the oxoimidazolidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate can be used as a building block for more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application but generally involve binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-2-carboxylate
- tert-Butyl (S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
Uniqueness
The unique structural features of tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate, such as the specific configuration of the pyrrolidine ring and the presence of the oxoimidazolidinyl group, make it distinct from similar compounds
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)/t9-/m1/s1 |
InChI Key |
POLXPVLCKAQONL-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O |
Origin of Product |
United States |
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